Camostat mesylate Camostat mesylate
Brand Name: Vulcanchem
CAS No.: 59721-29-8
VCID: VC0194763
InChI: InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
SMILES: CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]
Molecular Formula: C21H26N4O8S
Molecular Weight: 494.5 g/mol

Camostat mesylate

CAS No.: 59721-29-8

VCID: VC0194763

Molecular Formula: C21H26N4O8S

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

Camostat mesylate - 59721-29-8

Description

Camostat mesylate, also known as FOY-305, is a synthetic serine protease inhibitor that is administered orally . It was initially described in 1981 during investigations into skin tumor inhibition in mice and gained approval in Japan in January 2006 . Primarily, camostat mesylate is used to treat chronic pancreatitis and postoperative reflux esophagitis . Beyond these uses, it is also under investigation for its potential in treating drug-induced lung injury and COVID-19 . The drug's mechanism involves inhibiting various proteases, including trypsin, kallikrein, thrombin, and plasmin, thereby reducing inflammation and fibrosis . Additionally, camostat mesylate can suppress the expression of cytokines such as IL-1beta, IL-6, TNF-alpha, and TGF-beta .

Pharmacologically, camostat mesylate functions by inhibiting serine protease enzymes, which have diverse roles in the body . Specifically, it inhibits transmembrane protease, serine 2 (TMPRSS2), which is crucial for viral cell entry in influenza and coronaviruses . In the context of SARS-CoV-2, camostat mesylate prevents the priming of the viral spike protein, thereby blocking its attachment to ACE2 and subsequent entry into cells . Studies have explored its effectiveness against COVID-19, with some indicating reduced viral infection in lung cells and improved inflammatory markers . However, other studies have shown no significant effects on hospitalization duration or overall case severity .

While camostat mesylate is beneficial for certain conditions, it is associated with potential side effects, including allergic reactions, hypersensitivity, hyperkalemia, and liver dysfunction . It is typically administered in divided doses due to its short duration of action . Another serine protease inhibitor, nafamostat, has a similar mechanism of action and is also used to treat pancreatitis . Like camostat, nafamostat has been studied for its potential in treating COVID-19 by inhibiting TMPRSS2 .

CAS No. 59721-29-8
Product Name Camostat mesylate
Molecular Formula C21H26N4O8S
Molecular Weight 494.5 g/mol
IUPAC Name [4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Standard InChI InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
Standard InChIKey FSEKIHNIDBATFG-UHFFFAOYSA-N
SMILES CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]
Canonical SMILES CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O
Synonyms camostat
camostat mesilate
camostate
camostate-mesilate
FOY 305
FOY S 980
Foy-305
foypan
N,N-dimethylcarbamoylmethyl-4-(4-guanidinobenzoyloxy)phenylacetate methanesulfonate
Reference 1: Ikeda S, Manabe M, Muramatsu T, Takamori K, Ogawa H. Protease inhibitor therapy for recessive dystrophic epidermolysis bullosa. In vitro effect and clinical trial with camostat mesylate. J Am Acad Dermatol. 1988;18(6):1246‐1252. doi:10.1016/s0190-9622(88)70130-9 2: Yamaya M, Shimotai Y, Hatachi Y, et al. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells. Pulm Pharmacol Ther. 2015;33:66‐74. doi:10.1016/j.pupt.2015.07.001 3: Maekawa A, Kakizoe Y, Miyoshi T, et al. Camostat mesilate inhibits prostasin activity and reduces blood pressure and renal injury in salt-sensitive hypertension. J Hypertens. 2009;27(1):181‐189. doi:10.1097/hjh.0b013e328317a762 4: Yamawaki H, Futagami S, Kaneko K, et al. Camostat Mesilate, Pancrelipase, and Rabeprazole Combination Therapy Improves Epigastric Pain in Early Chronic Pancreatitis and Functional Dyspepsia with Pancreatic Enzyme Abnormalities. Digestion. 2019;99(4):283‐292. doi:10.1159/000492813 5: Ota S, Hara Y, Kanoh S, et al. Acute eosinophilic pneumonia caused by camostat mesilate: The first case report. Respir Med Case Rep. 2016;19:21‐23. Published 2016 Jun 16. doi:10.1016/j.rmcr.2016.06.005 6: Ishikura H, Nishimura S, Matsunami M, et al. The proteinase inhibitor camostat mesilate suppresses pancreatic pain in rodents. Life Sci. 2007;80(21):1999‐2004. doi:10.1016/j.lfs.2007.02.044 7: Ashizawa N, Hashimoto T, Miyake T, Shizuku T, Imaoka T, Kinoshita Y. Efficacy of camostat mesilate compared with famotidine for treatment of functional dyspepsia: is camostat mesilate effective?. J Gastroenterol Hepatol. 2006;21(4):767‐771. doi:10.1111/j.1440-1746.2005.04041.x 8: Uno Y. Camostat mesilate therapy for COVID-19 [published online ahead of print, 2020 Apr 29]. Intern Emerg Med. 2020;1‐2. doi:10.1007/s11739-020-02345-9 9: Ramsey ML, Nuttall J, Hart PA; TACTIC Investigative Team. A phase 1/2 trial to evaluate the pharmacokinetics, safety, and efficacy of NI-03 in patients with chronic pancreatitis: study protocol for a randomized controlled trial on the assessment of camostat treatment in chronic pancreatitis (TACTIC). Trials. 2019;20(1):501. Published 2019 Aug 14. doi:10.1186/s13063-019-3606-y 10: Raboin SJ, Reeve JR Jr, Cooper MS, Green GM, Sayegh AI. Activation of submucosal but not myenteric plexus of the gastrointestinal tract accompanies reduction of food intake by camostat. Regul Pept. 2008;150(1-3):73‐80. doi:10.1016/j.regpep.2008.06.007
PubChem Compound 5284360
Last Modified Aug 15 2023

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